Stereoselective Pharmacokinetics: 3-Fold Higher Plasma Exposure of l-Isomer vs. d-Isomer in Canine Model
Following oral administration of racemic drobuline (10 mg/kg, p.o.) to dogs, the l-isomer achieved plasma levels approximately three times higher than those of the d-isomer [1]. This stereoselective pharmacokinetic divergence was not attributable to differential absorption or excretion; rather, it arose from the d-isomer being metabolized at a faster rate than the l-isomer [1]. Both isolated enantiomers demonstrated equipotent antiarrhythmic activity upon intravenous administration in the same canine model [2]. This stereochemical profile contrasts with Class I antiarrhythmics such as lidocaine (achiral) and mexiletine (racemic but without reported substantial enantiomer-specific plasma exposure differences in canine studies).
| Evidence Dimension | Plasma concentration ratio (l-isomer : d-isomer) following oral racemic administration |
|---|---|
| Target Compound Data | l-Isomer plasma levels approximately 3× higher than d-isomer plasma levels |
| Comparator Or Baseline | d-Isomer plasma levels (baseline comparator within racemic mixture) |
| Quantified Difference | Approximately 3-fold higher l-isomer exposure |
| Conditions | Dogs; 10 mg/kg oral administration; racemic mixture |
Why This Matters
Investigators requiring stereochemically defined pharmacological effects or those studying enantiomer-specific drug disposition must prioritize drobuline over achiral Class I agents (e.g., lidocaine) due to its well-characterized stereoselective pharmacokinetics.
- [1] Murphy, P.J.; Williams, T.L.; Smallwood, J.K.; Bellamy, G.; Molloy, B.B. Stereoselectivity in the metabolism of drobuline (d1-1-(isopropylamino)-4,4-diphenyl-2-butanol) a new anti-arrhythmic agent. Life Sciences, 1978, 23(4), 301-311. View Source
- [2] NCATS Inxight Drugs. Drobuline. National Center for Advancing Translational Sciences (NCATS). View Source
